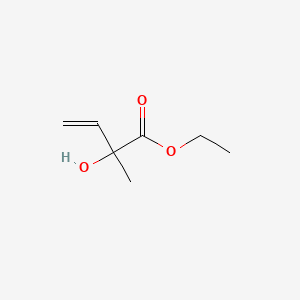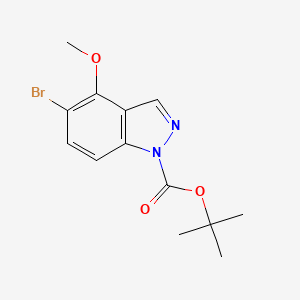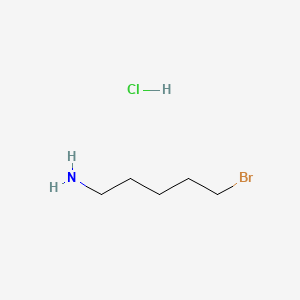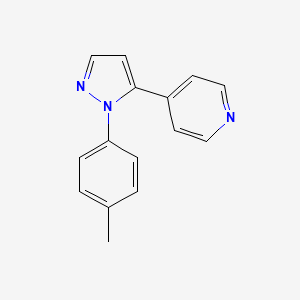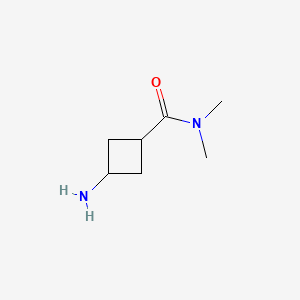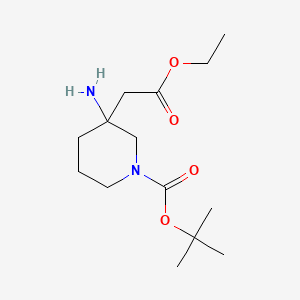
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, also known as TEOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have explored the synthesis and characterization of various derivatives of tert-butyl piperidine-1-carboxylate, demonstrating its versatility as a precursor for developing compounds with potential biological activities. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being an ester derivative and the other a hydrazide derivative. These compounds were characterized using spectroscopic methods and single crystal X-ray diffraction analysis, highlighting their structural properties and potential for further biological evaluation due to their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been determined through single crystal X-ray diffraction analysis, providing insights into their conformation and potential interaction mechanisms. Moriguchi et al. (2014) synthesized a cyclic amino acid ester from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, illustrating the compound's structural complexity and potential as a building block for further chemical synthesis (Moriguchi et al., 2014).
Potential Biological Activities
The research extends into evaluating the biological activities of synthesized compounds, suggesting their potential applications in developing therapeutic agents. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, underscores the relevance of these compounds in drug development processes, with an emphasis on optimizing synthetic methods for higher yields (Wang et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)9-14(15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRYZNIEKNLGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

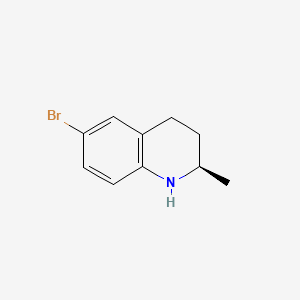

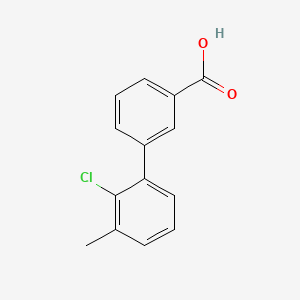
![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)
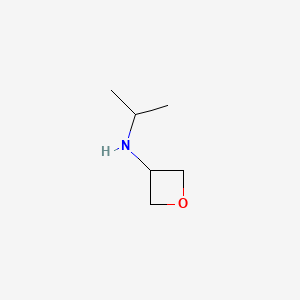
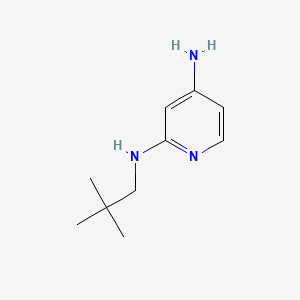
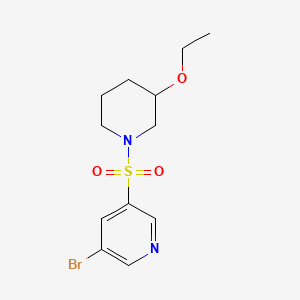
![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)
